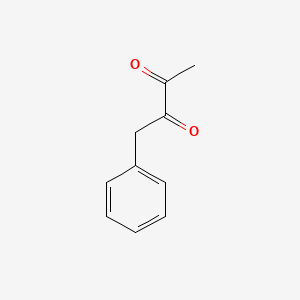
Ethyl perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl perchlorate is an organic compound with the chemical formula C2H5ClO4. It is an ester of perchloric acid and ethyl alcohol. This compound is known for its high reactivity and explosive nature, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl perchlorate can be synthesized through several methods:
Reaction of Chlorine(VII) Oxide with Alcohols: This method involves the reaction of chlorine(VII) oxide with ethyl alcohol under controlled conditions.
Interaction of Perchlorate Anion with Epoxides and Alkenes: This method requires the activation of substrates by various electrophiles.
Oxidative Nucleophilic Substitution of Alkyl Halides: This involves the substitution of alkyl halides with perchlorate anions.
Industrial Production Methods: Industrial production of this compound is limited due to its explosive nature. small-scale synthesis in controlled laboratory environments is common for research purposes.
Types of Reactions:
Nucleophilic Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the high nucleofugity of the perchlorate fragment.
Aromatic Alkylation Reactions: It is also active in aromatic alkylation reactions.
Interaction with Nitriles: This is a modified version of the Ritter reaction.
Common Reagents and Conditions:
Electrophiles: Used for activating substrates in reactions involving epoxides and alkenes.
Nucleophiles: Commonly used in substitution reactions.
Major Products:
Substituted Aromatic Compounds: Formed through aromatic alkylation reactions.
Nitrile Derivatives: Produced from interactions with nitriles.
科学的研究の応用
Ethyl perchlorate has several applications in scientific research:
作用機序
Ethyl perchlorate exerts its effects through its high reactivity, particularly in nucleophilic and electrophilic substitution reactions. The perchlorate anion acts as a strong nucleofuge, facilitating various chemical transformations . In biological systems, it can inhibit iodine transport into thyrocytes, affecting thyroid hormone synthesis .
類似化合物との比較
Methyl Perchlorate: Another ester of perchloric acid, but with a methyl group instead of an ethyl group.
Isopropyl Perchlorate: Similar structure but with an isopropyl group.
Butyl Perchlorate: Contains a butyl group, making it more complex.
Uniqueness: this compound is unique due to its specific reactivity profile and the balance between its explosive nature and its utility in organic synthesis. Its reactivity is higher compared to some other perchlorates due to the ethyl group’s influence on the molecular structure .
特性
CAS番号 |
22750-93-2 |
|---|---|
分子式 |
C2H5ClO4 |
分子量 |
128.51 g/mol |
IUPAC名 |
ethyl perchlorate |
InChI |
InChI=1S/C2H5ClO4/c1-2-7-3(4,5)6/h2H2,1H3 |
InChIキー |
XOCMLLQOZSDGRB-UHFFFAOYSA-N |
正規SMILES |
CCOCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


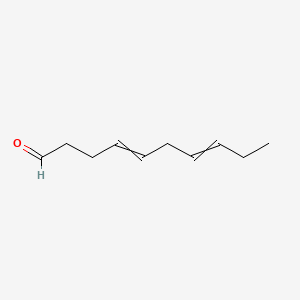

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

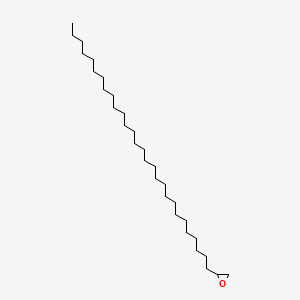
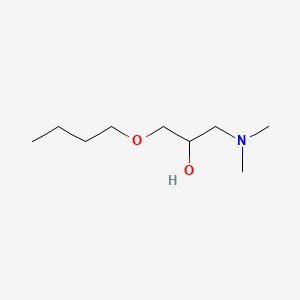
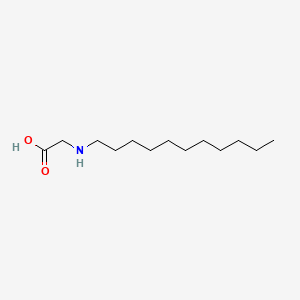
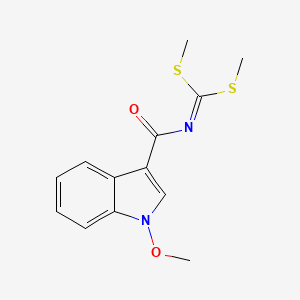
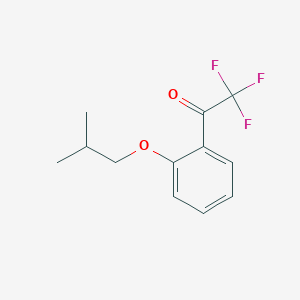
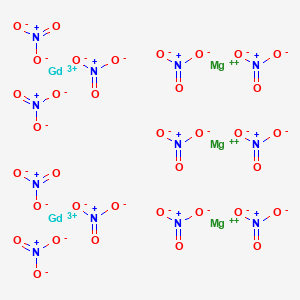
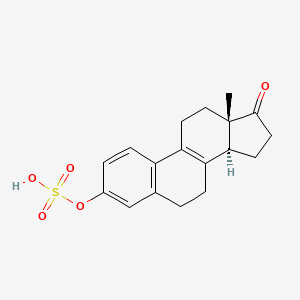
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

